rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol
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Overview
Description
rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminocyclopentyl group attached to an ethan-1-ol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol typically involves the following steps:
Cyclopentylation: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.
Ethanol Addition: The final step involves the addition of the ethan-1-ol group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-aminocyclopentanol and 3-aminocyclopentanol.
Uniqueness: The presence of both the aminocyclopentyl and ethan-1-ol groups in this compound provides it with unique chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[(1S,3R)-3-aminocyclopentyl]ethanol |
InChI |
InChI=1S/C7H15NO/c8-7-2-1-6(5-7)3-4-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |
InChI Key |
BTLMXKBHAAYRKJ-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CCO)N |
Canonical SMILES |
C1CC(CC1CCO)N |
Origin of Product |
United States |
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